molecular formula C10H19NO2 B15256200 Methyl 5-(propan-2-YL)piperidine-3-carboxylate

Methyl 5-(propan-2-YL)piperidine-3-carboxylate

Cat. No.: B15256200
M. Wt: 185.26 g/mol
InChI Key: VWJPXGOYFDXVAM-UHFFFAOYSA-N
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Description

Methyl 5-(propan-2-yl)piperidine-3-carboxylate is a chemical compound with the molecular formula C10H19NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in pharmaceuticals and organic synthesis due to their diverse biological activities and chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(propan-2-yl)piperidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and esterification reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(propan-2-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups onto the piperidine ring .

Scientific Research Applications

Methyl 5-(propan-2-yl)piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(propan-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(propan-2-yl)piperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group and isopropyl substitution confer unique reactivity and potential biological activities compared to other piperidine derivatives .

Biological Activity

Methyl 5-(propan-2-yl)piperidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanism of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is classified as an ester derived from piperidine. Its structural formula features a piperidine ring with a propan-2-yl group at the 5-position and a carboxylate group at the 3-position, which significantly influences its biological properties.

Biological Activities

Research indicates that this compound exhibits promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation, thus contributing to its anti-inflammatory effects.

The biological activity of this compound is believed to involve interactions with various enzymes or receptors. For instance, it may bind to enzymes that play critical roles in inflammatory responses, thereby reducing inflammation and associated symptoms.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The table below summarizes key structural features and biological activities of selected piperidine derivatives:

Compound NameStructural FeaturesBiological Activity
Methyl piperidine-3-carboxylateSimilar piperidine coreModerate antimicrobial
2-methyl-5-(propan-2-yl)piperidineSimilar structure with variationsLow anti-inflammatory
tert-butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylateDifferent substituents affecting reactivityHigh cytotoxicity

This comparative analysis highlights that this compound possesses unique characteristics due to its specific substitution pattern, enhancing its reactivity and biological activities compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : In vitro tests demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria, suggesting its potential as a therapeutic agent for bacterial infections.
  • Inflammation Models : Animal models treated with this compound exhibited reduced markers of inflammation compared to control groups, indicating its efficacy in managing inflammatory conditions .
  • Cytotoxicity Assessments : Further investigations revealed that while the compound shows promise as an antimicrobial agent, it also exhibits cytotoxic effects against certain cancer cell lines at higher concentrations, warranting further exploration into its anticancer potential .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 5-propan-2-ylpiperidine-3-carboxylate

InChI

InChI=1S/C10H19NO2/c1-7(2)8-4-9(6-11-5-8)10(12)13-3/h7-9,11H,4-6H2,1-3H3

InChI Key

VWJPXGOYFDXVAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(CNC1)C(=O)OC

Origin of Product

United States

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